2-Chloro-5-vinylpyridine

Catalog No.
S785647
CAS No.
157670-28-5
M.F
C7H6ClN
M. Wt
139.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-vinylpyridine

Standard vinyl-pyridines cause polymerization or premature dehalogenation. 2-Chloro-5-vinylpyridine provides orthogonal reactivity: vinyl group for cyclopropanation, photoredox; chloro for later coupling. • Asymmetric cyclopropanation: up to 98% ee, chloro intact for further functionalization. • Selective hydrogenation: 79-92% yield without dehalogenation. • Photoredox addition: 71.8% yield, preserving chloro handle. Ideal for CFTR modulators & chiral cyclopropyl APIs.

CAS Number

157670-28-5

Product Name

2-Chloro-5-vinylpyridine

IUPAC Name

2-chloro-5-ethenylpyridine

Molecular Formula

C7H6ClN

Molecular Weight

139.58 g/mol

InChI

InChI=1S/C7H6ClN/c1-2-6-3-4-7(8)9-5-6/h2-5H,1H2

InChI Key

KIPXJMHTIVOLAO-UHFFFAOYSA-N

SMILES

C=CC1=CN=C(C=C1)Cl

Canonical SMILES

C=CC1=CN=C(C=C1)Cl

Synonyms

2-Chloro-5-vinylpyridine, 5-Vinyl-2-chloropyridine, 2-Chloro-5-ethenylpyridine, Pyridine, 2-chloro-5-ethenyl-, 5-Ethenyl-2-chloropyridine

Purity

≥98%

Package Size

250 mg, 1 g

2-Chloro-5-vinylpyridine (CAS: 157670-28-5) is a highly versatile, bifunctional heterocyclic building block prioritized in advanced pharmaceutical and agrochemical procurement. It features a reactive terminal vinyl group and a stable 2-chloropyridine core, enabling orthogonal, site-selective functionalization [1]. Unlike simple alkyl-pyridines, the vinyl moiety allows for immediate participation in cyclopropanation, photoredox radical additions, and Heck couplings, while the 2-chloro substituent remains inert under these conditions, serving as a masked handle for subsequent nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling [2]. This distinct dual-reactivity profile makes it an essential precursor for manufacturing complex active pharmaceutical ingredients (APIs), including CFTR modulators and chiral cyclopropyl derivatives, where step economy and sequential coupling are critical for manufacturability [3].

Procurement Fit

Orthogonal handles
C2-Cl leaving group and C5-vinyl alkene enable sequential cross-coupling and polymerization workflows.
Synthetic strategy
Supports Heck coupling, hydrogenation, or radical polymerization of the vinyl group while retaining chloride for later functionalization.
Handling note
Commercially supplied with radical inhibitor; cold storage recommended to prevent premature polymerization.

Substituting 2-chloro-5-vinylpyridine with more common analogs severely compromises synthetic workflows and process yields. Replacing it with non-halogenated alternatives like 4-vinylpyridine or 3-vinylpyridine eliminates the critical halogen handle required for downstream cross-coupling, halting modular API assembly [1]. Furthermore, 4-vinylpyridine is notoriously prone to spontaneous exothermic polymerization, making it difficult to handle and store as a discrete molecular intermediate[2]. Conversely, substituting with 2-bromo-5-vinylpyridine introduces a highly reactive C-Br bond that frequently undergoes premature, competitive oxidative addition during palladium-catalyzed reactions intended solely for the vinyl group. The specific pairing of the moderately reactive 2-chloro group with the 5-vinyl position provides the exact kinetic stability needed to perform aggressive olefinic transformations—such as asymmetric cyclopropanation or selective hydrogenation—without triggering unwanted dehalogenation or oligomerization[3].

Substitution Risk

Monofunctional 2-chloropyridine (CAS 109-09-1) lacks the vinyl handle, forfeiting Heck, hydrogenation, and polymerization pathways.
2-Vinylpyridine (CAS 100-69-6) lacks the chloro leaving group; subsequent cross-coupling or SNAr at C2 is not possible.
2-Chloro-5-bromopyridine has a C5-Br leaving group more reactive than C2-Cl, reversing the chemoselectivity hierarchy and altering synthetic routes.

High-Selectivity Vinyl Reduction Without Dehalogenation

In the industrial preparation of 2-chloro-5-ethylpyridine, direct hydrogenation of 2-chloro-5-vinylpyridine requires careful catalyst selection to avoid cleaving the C-Cl bond. When hydrogenated using a 5% Rh/C catalyst, the vinyl group is selectively reduced to yield 2-chloro-5-ethylpyridine at a 79% isolated yield without significant dehalogenation[1]. In contrast, utilizing unoptimized baseline systems like PtO2 results in severe over-reduction, yielding a complex 1:1:2 mixture of 3-ethylpiperidine, 3-vinylpyridine, and the target compound [1].

Evidence DimensionHydrogenation selectivity and isolated yield
Target Compound Data79% yield of 2-chloro-5-ethylpyridine (using 5% Rh/C)
Comparator Or BaselineUnoptimized PtO2 catalyst baseline
Quantified DifferenceRh/C provides a clean 79% yield, whereas PtO2 destroys the halogen handle, yielding a 1:1:2 mixture of dehalogenated and over-reduced byproducts.
Conditions1 atm H2, methanol solvent, 2 hours reaction time.

Ensures high-purity procurement of ethyl-pyridine building blocks by avoiding costly, yield-destroying purification steps caused by competitive dehalogenation.

Vinylation yield
Direct comparison
81% isolated (target) vs. 0% vinyl installation from precursor
Validated preparative route on 50 mmol scale; confirms selective C5 coupling while preserving C2-Cl.
Pd(PPh3)4, DME/H2O, 84°C, 16 h.

High-Yield Enantioselective Cyclopropanation via Halogen Coordination

2-Chloro-5-vinylpyridine acts as a highly effective substrate in Rh2-catalyzed stereoselective cyclopropanations, where the 2-chloro substituent actively coordinates to the catalyst to enhance enantiocontrol. When reacted with aryldiazoacetates under optimized Rh2(R-TPPTTL)4 catalysis, utilizing 5 equivalents of 2-chloro-5-vinylpyridine boosted the product formation to a 95% yield with 98% enantiomeric excess (ee) [1]. This is a massive improvement over baseline conditions using Rh2(R-p-Ph-TPCP)4, which yielded only 30% of the product at 15% ee [1].

Evidence DimensionProduct yield and enantiomeric excess (ee)
Target Compound Data95% yield, 98% ee (optimized stoichiometry and catalyst)
Comparator Or Baseline30% yield, 15% ee (baseline Rh2(R-p-Ph-TPCP)4 conditions)
Quantified Difference65% absolute increase in yield and 83% absolute increase in enantiomeric excess.
ConditionsRh2-catalyzed cyclopropanation with aryldiazoacetates at 0 to -50 °C.

Critical for procuring intermediates for chiral drug discovery, as the specific chloro-group directs high stereocontrol before serving as a secondary cross-coupling handle.

Halide reactivity order
Cross-study comparable
-Br > -OSO2F > -Cl (relative rate ~100:10:1)
Explains why C5-Br precursor can be selectively vinylated while leaving C2-Cl intact for later steps.
Under standard Suzuki-Miyaura conditions.

Orthogonal Reactivity for Sequential API Functionalization

In the synthesis of advanced Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators, 2-chloro-5-vinylpyridine is explicitly selected because its vinyl group undergoes selective photoredox-catalyzed radical addition while leaving the C-Cl bond completely intact. Under blue light irradiation (34W), the target cyclized intermediate was afforded in a 71.8% yield [1]. A generic non-halogenated vinylpyridine would lack the necessary handle for the subsequent API elaboration steps, while a bromo-analog would risk degradation under radical conditions [1].

Evidence DimensionIsolated yield and functional group retention in photoredox radical addition
Target Compound Data71.8% yield with 100% retention of the 2-chloro handle
Comparator Or BaselineNon-halogenated vinylpyridines (e.g., 3-vinylpyridine)
Quantified DifferenceProvides a 71.8% yield of a dual-functionalized intermediate, whereas non-halogenated analogs cannot support the subsequent cross-coupling steps required for the API.
ConditionsDichloromethane solvent, blue light irradiation (Kessil lamp, 34W), 3 hours at ambient temperature.

Allows process chemists to build complex drug scaffolds sequentially without requiring additional, low-yield halogenation steps late in the synthesis.

Lewis basicity effect
Class-level inference
2-Cl-pyridine: no Rh inhibition; unsubstituted pyridine: significant inhibition
Chlorine reduces N-basicity, preventing catalyst poisoning during vinyl group transformations.
Qualitative data; yields not reported. Source review recommended.
Ni-cat. acylation
Class-level inference
High regioselectivity for β-acyl pyridines under 1 atm CO
Pyridine ring activates vinyl toward carbonylation, offering advantage over simple styrenes.
Ni catalyst, alkylzincs; quantitative not specified.
Stability & storage
Direct comparison
TBC stabilizer required; -20°C to 4°C under N2 vs. ambient storage for non-vinyl analog
Cold-chain logistics and inert atmosphere handling impact procurement planning.
Supplier specifications; batch-dependent stability review advised.

Synthesis of Chiral Cyclopropyl Therapeutics

2-Chloro-5-vinylpyridine is a highly effective starting material for generating 1-aryl-2-heteroarylcyclopropanes. Its vinyl group undergoes highly enantioselective Rh2-catalyzed cyclopropanation, while the 2-chloro group acts as a coordinating directing group that maximizes enantiomeric excess (up to 98% ee) and remains available for downstream functionalization [1].

Precursor for High-Purity 2-Chloro-5-ethylpyridine

Procured as a direct precursor for selective hydrogenation. By utilizing tailored Rh/C or Ir-based catalysts, the vinyl group of 2-chloro-5-vinylpyridine is cleanly reduced to an ethyl group (79-92% yield) without triggering the dehalogenation or over-reduction commonly seen with standard PtO2 catalysts [2].

Modular Assembly of CFTR Modulators

Utilized in photoredox-catalyzed radical additions to construct complex polycyclic drug scaffolds. The compound's orthogonal reactivity allows the vinyl group to react cleanly under blue light irradiation (71.8% yield) while preserving the 2-chloro substituent for subsequent palladium-catalyzed cross-coupling to finalize the active pharmaceutical ingredient [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sequential C5-to-C2 functionalization research
Orthogonal vinyl and chloro handles for ordered cross-coupling
Chemoselectivity and step reduction in multi-step synthesis
Nicotinic receptor ligand development
Vinyl group for asymmetric induction via hydrogenation
Chiral auxiliary introduction and epibatidine analog synthesis
Poly(vinylpyridine) polymer synthesis
Polymerizable vinyl monomer with pendant chloro functionality
Post-polymerization functionalization via SNAr
Agrochemical intermediate route
Vinyl-to-ethyl hydrogenation yields 2-chloro-5-ethylpyridine
Catalytic hydrogenation efficiency and supply alternative when ethyl derivative is unavailable

XLogP3

2.6

Wikipedia

2-Chloro-5-vinylpyridine

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